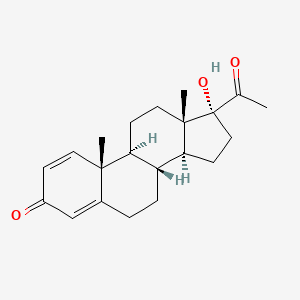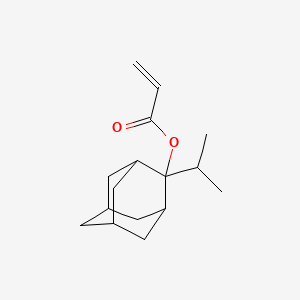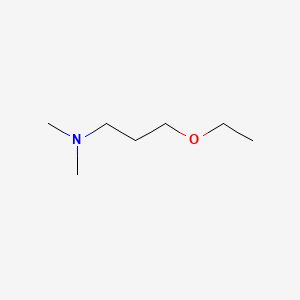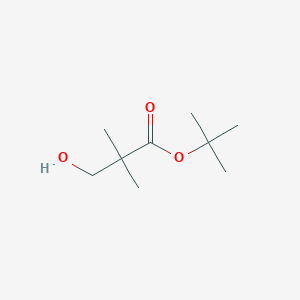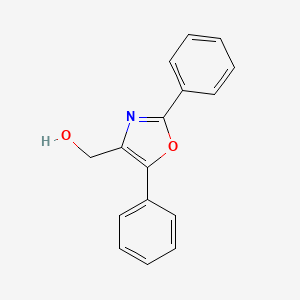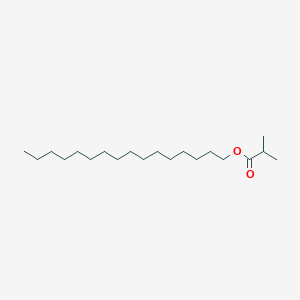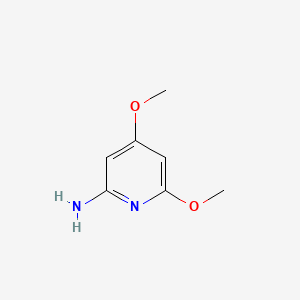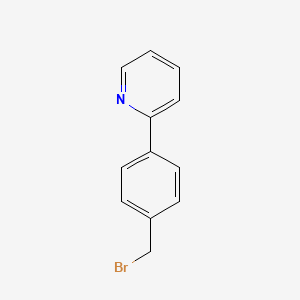
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
概要
説明
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is a chemical compound with the molecular formula C26H23F9O3S2 and a molecular weight of 618.57 g/mol . This compound is known for its unique properties, including good solubility and thermal stability. It typically appears as white to yellow crystalline solids .
準備方法
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is synthesized through chemical synthesis methods. One common method involves the reaction of diphenyl sulfide with 4-tert-butylphenylsulfonium chloride in the presence of a nonafluorobutanesulfonate salt . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted derivatives.
科学的研究の応用
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate has diverse scientific research applications, including:
Electrochemistry: The compound’s excellent ionic conductivity makes it a promising candidate for applications in batteries and supercapacitors as electrolytes.
Material Science: Its unique properties are explored for developing novel materials, including ionic liquids for gas separation and lubricants for machinery.
作用機序
The mechanism of action of diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate involves its ability to act as a sulfonium ion, which can participate in various chemical reactions. The sulfonium ion can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate can be compared with other similar compounds, such as:
Diphenyl 4-tertbutylphenylsulfonium trifluoromethanesulfonate: This compound has a similar structure but with a trifluoromethanesulfonate group instead of a nonafluorobutanesulfonate group.
Diphenyl 4-tertbutylphenylsulfonium hexafluorophosphate: This compound contains a hexafluorophosphate group, which affects its solubility and reactivity compared to the nonafluorobutanesulfonate derivative.
特性
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZZWUTJCPYHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


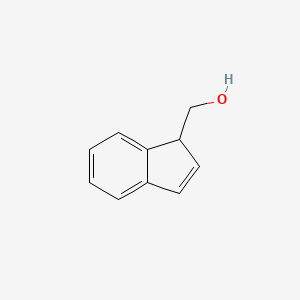
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL](/img/structure/B3188860.png)
